molecular formula C17H19N5OS B2602042 (R)-Simurosertib

(R)-Simurosertib

Cat. No.: B2602042
M. Wt: 341.4 g/mol
InChI Key: XGVXKJKTISMIOW-CYBMUJFWSA-N
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Description

®-Simurosertib is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Simurosertib involves several steps, typically starting with the preparation of a chiral intermediate. The synthetic route often includes:

    Chiral Resolution: Separation of enantiomers to obtain the desired ®-enantiomer.

    Chemical Reactions: Involving reagents such as Grignard reagents, organolithium compounds, and various catalysts to build the molecular framework.

    Purification: Techniques like chromatography to isolate and purify the final product.

Industrial Production Methods

In an industrial setting, the production of ®-Simurosertib is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To maintain consistent reaction conditions and improve efficiency.

    Automated Systems: For precise control over reaction parameters and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

®-Simurosertib undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Simurosertib has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways in diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Simurosertib involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular processes, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Simurosertib: The enantiomer of ®-Simurosertib, with different stereochemistry and potentially different biological activity.

    Other Chiral Compounds: Such as ®- and (S)-Ibuprofen, which also exhibit enantiomer-specific effects.

Uniqueness

®-Simurosertib is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological systems. This makes it a valuable compound for studying stereochemistry-dependent effects in various scientific fields.

Properties

IUPAC Name

2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@H]4CC5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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